4,4'-Dimethylbenzophenone
Overview
Description
4,4’-Dimethylbenzophenone: is an organic compound with the molecular formula C15H14O . It is a derivative of benzophenone, where two methyl groups are substituted at the para positions of the phenyl rings. This compound appears as a white crystalline solid and is known for its applications in various chemical processes and industries .
Mechanism of Action
Target of Action
4,4’-Dimethylbenzophenone is known to interact with bis(trichlorotitanium phenoxide), a bidentate Lewis acid . This interaction forms a crystalline complex .
Mode of Action
The mode of action of 4,4’-Dimethylbenzophenone involves a reaction with bis(trichlorotitanium phenoxide) to form a crystalline complex . This reaction is facilitated by the presence of a bidentate Lewis acid .
Biochemical Pathways
It is known that the compound undergoes a reaction involving intermolecular hydrogen atom transfer and recombination of radical pairs . The contribution of the hydrogen atom transfer reaction to the deactivation of the triplet state ketone was determined using nanocrystal water suspensions to obtain transient absorption spectra and kinetics .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The result of the action of 4,4’-Dimethylbenzophenone is the formation of a crystalline complex when it reacts with bis(trichlorotitanium phenoxide) . This reaction is facilitated by the presence of a bidentate Lewis acid .
Action Environment
The action of 4,4’-Dimethylbenzophenone can be influenced by environmental factors. For instance, the compound is known to be insoluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, the compound’s reactivity with bis(trichlorotitanium phenoxide) to form a crystalline complex is facilitated by the presence of a bidentate Lewis acid , suggesting that the presence of such acids in the environment could influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dimethylbenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H5COCl} + 2 \text{C6H5CH3} \xrightarrow{\text{AlCl3}} \text{(CH3C6H4)2CO} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethylbenzophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Mixing: Benzoyl chloride and toluene are mixed in the presence of a Lewis acid catalyst.
Reaction: The mixture is heated to facilitate the acylation reaction.
Separation: The product is separated from the reaction mixture using techniques such as distillation or crystallization.
Purification: The crude product is purified to obtain high-purity 4,4’-Dimethylbenzophenone
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products:
Oxidation: Formation of 4,4’-dimethylbenzoic acid.
Reduction: Formation of 4,4’-dimethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
4,4’-Dimethylbenzophenone has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Benzophenone: The parent compound, lacking the methyl groups.
4,4’-Dimethoxybenzophenone: A derivative with methoxy groups instead of methyl groups.
4,4’-Dichlorobenzophenone: A derivative with chlorine atoms instead of methyl groups.
Uniqueness: 4,4’-Dimethylbenzophenone is unique due to the presence of methyl groups, which influence its reactivity and physical properties. The methyl groups increase its hydrophobicity and affect its interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
bis(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWLKXZYNXATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060603 | |
Record name | Methanone, bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-97-2 | |
Record name | 4,4′-Dimethylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-p-tolyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethylbenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37137 | |
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Record name | 4,4'-Dimethylbenzophenone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1807 | |
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Record name | Methanone, bis(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dimethylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DI-P-TOLYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI3DRY0THD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4,4'-Dimethylbenzophenone has the molecular formula C15H14O and a molecular weight of 210.27 g/mol. []
ANone: Researchers have used various spectroscopic techniques to characterize this compound. These include:
- NMR: 1H NMR and 13C NMR have been used to confirm the structure of the compound and its derivatives. [, ]
- FTIR: Infrared spectroscopy provides information about the functional groups present in the molecule. []
- UV-Vis: UV-Vis spectroscopy has been used to study the absorption properties of this compound, especially in relation to its photochemical reactions and excited states. [, ]
- ESR: Electron Spin Resonance has been utilized to investigate the electronic character of the triplet excited state of this compound and its cyclophane derivatives. []
A: Yes, this compound exhibits polymorphism and can exist in at least three different crystalline forms (trimorphs). These polymorphs primarily differ in their packing arrangements rather than conformational differences. []
A: this compound is known to undergo photoreduction in the solid state, leading to the formation of 4-(p-methylbenzoyl)benzyl-bis-(p-methyl)phenyl-methanol. [] It exhibits a n→π* transition in its UV-Vis spectrum, and its excited triplet state can undergo various reactions, including hydrogen abstraction and energy transfer. [, , ]
A: this compound can act as a photoinitiator for the cross-linking of polymers like polypropylene and low-density polyethylene in the presence of acrylic monomers. []
A: While this compound itself is not typically used as a catalyst, its derivatives, particularly its ketyl radical anion, have been studied for their electron transfer capabilities in organic synthesis. []
A: Yes, computational methods like molecular mechanics and semi-empirical quantum mechanical calculations have been used to understand the conformational changes and electronic properties of this compound and its cyclophane derivatives. []
A: The addition of methyl groups in the 4,4' positions of benzophenone can influence its electronic properties and reactivity. For example, these substituents can affect the energy levels of the excited states and the rate of intersystem crossing to the triplet state, ultimately influencing its photochemical behavior. [, ]
ANone: Several analytical methods have been employed to study this compound, including:
- Laser flash photolysis: This technique allows researchers to study the kinetics of short-lived intermediates, such as the excited triplet state and ketyl radicals, generated upon photoexcitation of this compound. [, , ]
- Transient absorption spectroscopy: This technique complements laser flash photolysis by providing spectral information about the transient species, aiding in their identification and characterization. [, ]
- Atomic force microscopy (AFM): AFM has been used to investigate the photodimerization process of this compound in the solid state and visualize the resulting nanostructures. [, ]
A: this compound has shown potential as a component in organic redox flow batteries, offering a high cell voltage when paired with a suitable catholyte. []
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